Avermectin A1a aglycone is a significant compound derived from the avermectin family, which is primarily produced by the bacterium Streptomyces avermitilis. This compound, along with its derivatives, plays a crucial role in agriculture and medicine, particularly as an antiparasitic agent. Avermectins are known for their efficacy against a variety of parasites in both veterinary and human medicine.
The primary source of avermectin A1a aglycone is the fermentation of Streptomyces avermitilis, which synthesizes this compound through a complex biosynthetic pathway involving polyketide synthases. The aglycone form is typically obtained through hydrolysis of glycosylated avermectins, which can complicate the extraction and purification processes.
Avermectin A1a aglycone belongs to the class of macrolide compounds. It is characterized by a large lactone ring structure that is essential for its biological activity. The compound itself is part of a broader family that includes other derivatives such as avermectin B1a and B2a, which differ in their sugar moieties and side chains.
The synthesis of avermectin A1a aglycone can be achieved through various methods, including:
The biosynthesis involves multiple enzymatic steps, where polyketide synthases play a pivotal role in assembling the carbon backbone. Key enzymes include:
Avermectin A1a aglycone has a complex molecular structure characterized by:
The molecular formula for avermectin A1a aglycone is . Its structural features include:
Avermectin A1a aglycone undergoes several chemical reactions during its biosynthesis and modification:
These reactions are facilitated by specific enzymes that catalyze the formation or breakdown of chemical bonds. For instance, glycosyltransferases are responsible for adding sugar units, while hydrolases catalyze hydrolysis reactions.
Avermectin A1a aglycone exerts its biological effects primarily through interaction with glutamate-gated chloride channels in the nervous systems of invertebrates. This leads to:
Research indicates that the effective concentration for antiparasitic activity can vary widely depending on the species targeted, but it generally operates at nanomolar to micromolar concentrations.
Relevant analyses have shown that modifications at specific positions on the macrolide ring can significantly alter both solubility and biological activity without compromising potency.
Avermectin A1a aglycone is widely utilized in various fields:
The aglycone moiety of macrocyclic lactones constitutes the pharmacophore responsible for target engagement and biological activity. In avermectin A1a aglycone, the 16-membered lactone ring embedded with spiroketal and benzofuran systems provides the three-dimensional architecture necessary for high-affinity interaction with glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells. This binding hyperpolarizes membranes by facilitating chloride ion influx, leading to paralysis and death of target parasites [1] [6].
Glycosylation predominantly influences pharmacokinetic behavior rather than intrinsic activity. The oleandrose disaccharide attached at C-13 enhances solubility and membrane penetration but is not essential for target binding. Evidence demonstrates that avermectin A1a aglycone retains measurable anthelmintic activity, though at reduced potency compared to its glycosylated counterpart, primarily due to altered biodistribution and cellular uptake [4] [9].
Table 1: Structural and Functional Comparison of Avermectin A1a and Its Aglycone
Structural Feature | Avermectin A1a | Avermectin A1a Aglycone | Functional Impact |
---|---|---|---|
Macrocyclic Lactone Core | Present | Present | Essential for GluCl binding and antiparasitic activity |
C13-disaccharide | 4-(α-L-oleandrosyl)-α-L-oleandrose | Absent | Enhances solubility and tissue penetration; not required for target engagement |
C5 Substituent | Methoxy (-OCH₃) | Methoxy (-OCH₃) | Influences metabolic stability; demethylated analogs show altered activity profiles |
C22-C23 Bond | Double bond | Double bond | Affects molecular flexibility and binding kinetics to chloride channels |
Bioactivity | High potency | Reduced but measurable potency | Glycosylation primarily modulates bioavailability and distribution, not intrinsic activity |
Chemical modifications to the aglycone scaffold enable exploration of structure-activity relationships inaccessible through sugar manipulation alone. For instance, C5 demethylation or saturation of the C22-C23 double bond in the aglycone framework significantly alters antiparasitic efficacy and spectrum, providing insights into steric and electronic requirements for GluCl modulation [4] [9].
The avermectin aglycones were identified as biosynthetic intermediates and hydrolysis products shortly after the isolation of the parent glycosides. In 1978, actinomycete strain MA-4680 (later classified as Streptomyces avermitilis) was isolated from a soil sample collected near a golf course in Ito City, Shizuoka Prefecture, Japan. Fermentation broths exhibited potent anthelmintic activity against Nematospiroides dubius in mice, prompting chemical investigation [5] [6].
Initial purification yielded eight closely related glycosylated macrocycles—the A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b components. Controlled acid hydrolysis of these compounds revealed their aglycone counterparts, identified by mass spectrometry and comparative chromatography as the hydrolytically stable macrolactone cores lacking the C13-oligosaccharide. Avermectin A1a aglycone specifically originated from the acid-catalyzed removal of the disaccharide from the major natural component A1a, which bears a (S)-sec-butyl group at C25 [6] [9]. This discovery was pivotal in confirming that the sugar units were not part of the essential pharmacophore.
Table 2: Key Historical Milestones in Avermectin A1a Aglycone Characterization
Year | Milestone | Significance |
---|---|---|
1978 | Isolation of S. avermitilis MA-4680 (Japan) | Source organism for avermectin complex discovery |
1979 | Structural elucidation of avermectin complexes (Burg et al.) | Identification of A1a as a major component; foundation for aglycone studies |
1985 | Development of S. avermitilis Agly-1 mutant (Schulman et al.) | First engineered strain producing primarily aglycones A1a/A2a, enabling direct fermentation access |
1987 | Biosynthetic studies on glycosylation genes (avr cluster) | Revealed enzymatic basis for oleandrose attachment to aglycone |
2015 | Nobel Prize awarded for avermectin discovery (Ōmura & Campbell) | Recognition of avermectins' transformative impact on parasitology |
The significance of aglycones escalated with the generation of specialized S. avermitilis mutants. The Agly-1 mutant strain, reported in 1985, lost the capacity to synthesize the oleandrose disaccharide but retained the ability to produce the aglycone scaffold. This strain produced primarily avermectin aglycones A1a and A2a, providing direct fermentative access to these compounds without requiring chemical hydrolysis of the natural glycosides. Subsequent mutants, such as those lacking branched-chain 2-oxo acid dehydrogenase activity, further enabled the production of "non-natural" aglycones by incorporating exogenous carboxylic acids during fermentation [8].
Avermectin A1a aglycone occupies a central branch point within the complex secondary metabolic network of Streptomyces avermitilis. Its biosynthesis converges with primary metabolism through the provision of starter units (isobutyryl-CoA and 2-methylbutyryl-CoA) and extender units (malonyl-CoA and methylmalonyl-CoA) for the polyketide synthase (PKS) machinery. The aglycone serves as the direct precursor for glycosylated avermectins and a potential substrate for oxidative tailoring enzymes that further diversify the avermectin molecular family [5] [8] [9].
The biosynthetic pathway initiates with the type I PKS multienzyme complex (AVES1-AVES4), which assembles the initial polyketide chain through 12 extension cycles. This megasynthase utilizes 2-methylbutyryl-CoA to generate the A1-series backbone, distinguishing it from the B1-series derived from isobutyryl-CoA. Following cyclization and release, the nascent aglycone undergoes several enzymatic modifications:
Table 3: Key Enzymes in Avermectin A1a Aglycone Biosynthesis and Modification
Gene | Protein Function | Role in Aglycone Metabolism | Downstream Product |
---|---|---|---|
aveA1-A4 | Polyketide synthase (Type I) | Assembly of polyketide chain; aglycon release via thioesterase domain | Initial avermectin aglycone scaffold |
aveE | Cytochrome P450 monooxygenase | Catalyzes furan ring formation (C6-C8 bridge) | Furan-containing aglycone |
aveF | Ketoreductase | Reduces C5 keto group to hydroxyl | 5-hydroxy-aglycone |
aveD | Methyltransferase | Transfers methyl group to C5-OH (SAM-dependent) | Avermectin A1a aglycone |
aveC | Dehydratase (putative) | Influences C22-C23 dehydration; determines series 1 vs. 2 | Aglycone with double/single bond |
aveR | Pathway-specific regulator | Transcriptional activator of avermectin biosynthetic gene cluster | Enhanced aglycone production |
malE | Maltose-binding regulator | Modulates carbon utilization; influences precursor flux to PKS | Optimized aglycone titers |
Glycosylation represents the primary metabolic fate of the aglycone, orchestrated by the avr gene cassette (avrB-avrH). This cluster encodes enzymes for dTDP-L-oleandrose synthesis (avrBII-BVIII) and the glycosyltransferase (avrBI) responsible for sequential attachment of two oleandrose units to the C13-hydroxyl of the aglycone. Mutations in any avr gene typically result in intracellular accumulation or secretion of the aglycone scaffold [4] [8]. Notably, the aglycone accumulates transiently in wild-type strains but becomes the major product in glycosylation-deficient mutants like Agly-1.
Beyond glycosylation, the aglycone serves as a branch point for oxidative diversification. Alternative oxidation states at C5 (hydroxy vs. methoxy) and C22-C23 (single vs. double bond) generate structural variants including A2a, B1a, and B2a aglycones. These modifications occur at the aglycone level before glycosylation, highlighting its role as a central node in the avermectin metabolic grid. Furthermore, regulatory genes such as aveR (a pathway-specific activator) and malE (influencing carbon flux) significantly impact aglycone production levels, as demonstrated by transcriptional analyses and overexpression studies [7] [9].
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